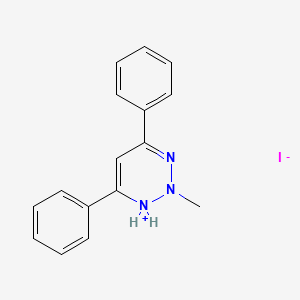
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazine with an iodinating agent. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various halogenated or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of dyes, pigments, and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diphenyl-6-(2-hydroxy-4-hexyloxyphenyl)-1,3,5-triazine: This compound is similar in structure but has different substituents, leading to distinct properties and applications.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’): Another triazine derivative with unique chemical and biological properties.
Uniqueness
2-Methyl-4,6-diphenyl-1,2-dihydro-1,2,3-triazin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion
Propiedades
Número CAS |
105758-76-7 |
|---|---|
Fórmula molecular |
C16H16IN3 |
Peso molecular |
377.22 g/mol |
Nombre IUPAC |
2-methyl-4,6-diphenyl-1H-triazin-1-ium;iodide |
InChI |
InChI=1S/C16H15N3.HI/c1-19-17-15(13-8-4-2-5-9-13)12-16(18-19)14-10-6-3-7-11-14;/h2-12,17H,1H3;1H |
Clave InChI |
GNFXZCUZQBZXFP-UHFFFAOYSA-N |
SMILES canónico |
CN1[NH2+]C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[9-(2,3-Dihydroxyphenyl)nonyl]-3-methylideneoxolan-2-one](/img/structure/B14334022.png)
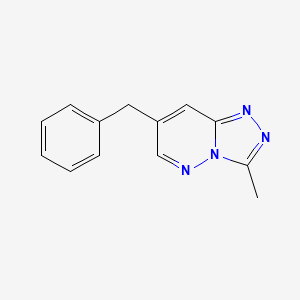

-](/img/structure/B14334052.png)



![1H-Indazole, 1-[(trichloromethyl)thio]-6-(trifluoromethoxy)-](/img/structure/B14334069.png)
![4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14334082.png)
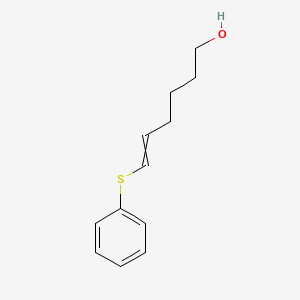
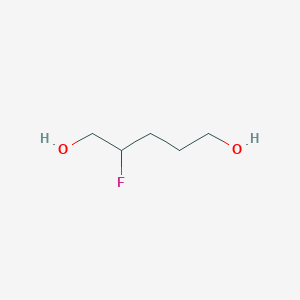
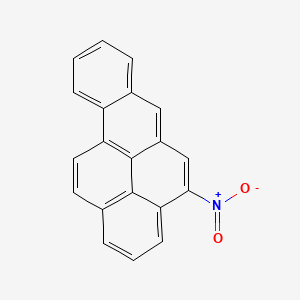

![1H-Pyrazole, 4,5-dihydro-1-[4-[(4-nitrophenyl)azo]phenyl]-3,5-diphenyl-](/img/structure/B14334109.png)
